molecular formula C11H12O3 B2973435 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one CAS No. 871329-30-5

5-[(4-Hydroxyphenyl)methyl]oxolan-2-one

Cat. No.: B2973435
CAS No.: 871329-30-5
M. Wt: 192.214
InChI Key: OXASBXALVLRTKO-UHFFFAOYSA-N
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Description

5-[(4-Hydroxyphenyl)methyl]oxolan-2-one (CAS: 871329-30-5) is a γ-lactone derivative characterized by a hydroxyphenylmethyl substituent at the 5-position of the oxolan-2-one ring. It is recognized as a metabolite of flavan-3-ols, particularly in human biochemical pathways .

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXASBXALVLRTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one typically involves the reaction of 4-hydroxybenzyl alcohol with γ-butyrolactone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolan-2-one ring . The reaction conditions often include:

    Temperature: 80-120°C

    Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide

    Solvents: Common solvents include toluene or ethanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxolan-2-one ring can be reduced to form a diol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

5-[(4-Hydroxyphenyl)methyl]oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolan-2-one ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Oxolan-2-one Derivatives

The oxolan-2-one core is a common scaffold in natural and synthetic compounds. Key structural variations arise from substituents at the 3-, 4-, and 5-positions, influencing physical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Oxolan-2-one Derivatives
Compound Name Substituents Molecular Formula Key Properties/Activities References
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one 4-Hydroxyphenylmethyl at 5-position C₁₁H₁₂O₃ Metabolite of flavan-3-ols; antioxidant
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one 3,4-Dihydroxyphenylmethyl at 5-position C₁₁H₁₂O₄ Enhanced antioxidant activity
(3R,4R)-3,4-bis[(3,4-Dimethoxyphenyl)methyl]oxolan-2-one (N7) Bis(3,4-dimethoxyphenyl)methyl at 3,4-positions C₂₄H₂₈O₆ Lignan derivative; anti-inflammatory
5-(1H-Indol-3-yl)oxolan-2-one Indol-3-yl at 5-position C₁₁H₉NO₂ Synthetic lactone; enzyme interactions
5-Propyloxolan-2-one (γ-heptalactone) Propyl at 5-position C₆H₁₀O₂ Aroma compound; volatile in wine

Substituent Effects on Physical and Chemical Properties

  • Hydroxyphenyl Derivatives: 4-Hydroxyphenylmethyl (target compound): Exhibits moderate polarity due to the phenolic -OH group, influencing solubility in aqueous environments . 3,4-Dihydroxyphenylmethyl: Additional hydroxyl groups enhance hydrophilicity and antioxidant capacity, as seen in its higher oxygen content (C₁₁H₁₂O₄ vs. C₁₁H₁₂O₃) .
  • Aromatic vs. Aliphatic Substituents :
    • Compounds like 5-propyloxolan-2-one (aliphatic) are more volatile and contribute to flavor profiles in wines , while aromatic derivatives (e.g., indol-3-yl) exhibit stability in organic solvents .

Biological Activity

5-[(4-Hydroxyphenyl)methyl]oxolan-2-one, also known as 5-(4-hydroxybenzyl)-2(3H)-furanone, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H12_{12}O3_{3}
  • Molecular Weight : 220.22 g/mol
  • CAS Registry Number : 871329-30-5

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

The antioxidant activity is primarily attributed to the hydroxyl groups present in the phenolic structure, which can donate hydrogen atoms to free radicals, thereby stabilizing them.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which play a key role in chronic inflammation.

Case Study: Inhibition of Cytokine Production

In vitro studies demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary investigations suggest that it may possess activity against various bacterial strains.

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Enzyme Interaction

This compound interacts with several enzymes involved in drug metabolism and detoxification processes:

  • UDP-glucuronosyltransferase 1A1 (UGT1A1) :
    • Functions in the glucuronidation process, aiding in the elimination of xenobiotics.
    • Potentially enhances the clearance of drugs through metabolic pathways .
  • Sulfotransferase 1A3 (SULT1A3) :
    • Involved in the sulfation of phenolic compounds.
    • May influence the pharmacokinetics of co-administered drugs .

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that at high concentrations, it may cause skin irritation and gastrointestinal distress . Further studies are needed to establish a comprehensive safety profile.

Summary of Toxicity Data

EndpointResult
Acute ToxicityHarmful if swallowed
Skin IrritationCauses irritation

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